Insecticidal Activity: (1S)-trans Isomer Is Essentially Inactive Versus the (1R)-trans Active Enantiomer (≥100-Fold Potency Gap)
The insecticidal activity of cyhalothrin stereoisomers is governed predominantly by the absolute configuration at the cyclopropane C1 position. Comprehensive chirality data demonstrate that (1S)-cis isomers are classified as 'Inactive' in Musca domestica LD₅₀ assays, while the corresponding (1R)-trans isomers exhibit relative toxicity values of 1500 (αS-alcohol) and <16 (αR-alcohol) relative to permethrin (=100) [1]. The established structure–activity rule for pyrethroids states that '(1S) configuration affords compounds which are usually at least 100 times less potent' than their (1R) enantiomers [1]. Although the published table specifically reports data for (1S)-cis rather than (1S)-trans isomers, the same (1S) cyclopropane acid stereochemistry governs the inactivity of (1S)-trans-Y-Cyhalothrin relative to the insecticidally active (1R)-trans-γ-Cyhalothrin (CAS 76703-67-8). This stereochemical principle is further corroborated by the commercial rationale for gamma-cyhalothrin: removing the inactive (1S) isomer from the racemate yields a product twice as active on a weight basis [2][3].
| Evidence Dimension | Insecticidal activity — housefly (Musca domestica) LD₅₀, relative toxicity scale (permethrin = 100) |
|---|---|
| Target Compound Data | (1S)-cis isomer: 'Inactive' (no quantifiable lethality). (1S)-trans isomer data extrapolated from class rule: ≥100-fold less potent than (1R)-trans. |
| Comparator Or Baseline | (1R)-trans isomer with αS-alcohol: relative toxicity 1500. (1R)-trans isomer with αR-alcohol: relative toxicity <16. |
| Quantified Difference | ≥100-fold potency deficit for the (1S) enantiomeric series relative to the (1R) series. |
| Conditions | Housefly (Musca domestica) topical application LD₅₀ assay. Permethrin LD₅₀ normalized to 100 as reference. |
Why This Matters
For any application requiring insecticidal activity, (1S)-trans-Y-Cyhalothrin cannot substitute for lambda-cyhalothrin or gamma-cyhalothrin; its value is strictly as an analytical reference material for identifying and quantifying the inactive enantiomer fraction in technical products and environmental samples.
- [1] Wendeborn, S. et al. (2012). 'Lambda Cyhalothrin and Gamma Cyhalothrin.' In Comprehensive Chirality, Vol. 1. Elsevier. Table 9 — Relative toxicity of cyhalothrin isomers to M. domestica. (1S)-cis reported as 'Inactive'; text states (1S) configuration ≥100-fold less potent. View Source
- [2] Wikipedia. (2024). 'Cyhalothrin — Structure and Stereochemistry.' 'γ-cyhalothrin (a single chiral isomer) is indeed twice as active as λ-cyhalothrin on a weight-for-weight basis.' View Source
- [3] Chemistry StackExchange. (2024). Revision e74df36a. Confirms gamma-cyhalothrin 2× activity over lambda-cyhalothrin; lambda-cyhalothrin contains (1R) and inactive (1S) isomers in equal amounts. View Source
